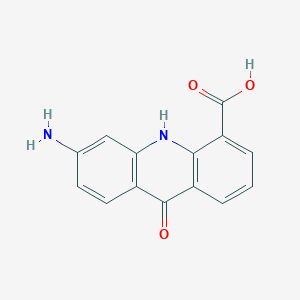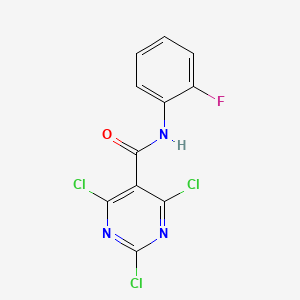
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline is an organic compound with the molecular formula C11H10ClN3O. It belongs to the class of heterocyclic building blocks, specifically pyrazines, and is characterized by the presence of a chloropyrazine ring attached to an aniline moiety through an oxy-methyl linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with aniline in the presence of a suitable base and solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropyrazine: Another aminopyrazine compound with similar structural features.
6-Chloropyrazine-2-carbaldehyde: A precursor in the synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline.
4-Chloropyrazine-2-carboxylic acid: A related pyrazine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific oxy-methyl linkage and the presence of both aniline and chloropyrazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
642084-46-6 |
|---|---|
Molekularformel |
C11H10ClN3O |
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
3-[(6-chloropyrazin-2-yl)oxymethyl]aniline |
InChI |
InChI=1S/C11H10ClN3O/c12-10-5-14-6-11(15-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7,13H2 |
InChI-Schlüssel |
WGQMUWQUQPEQME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)COC2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


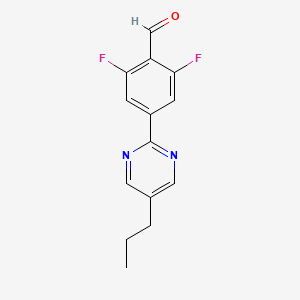
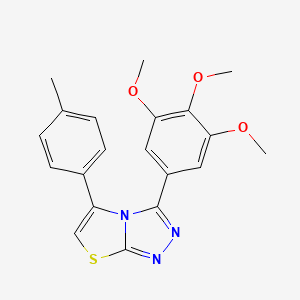
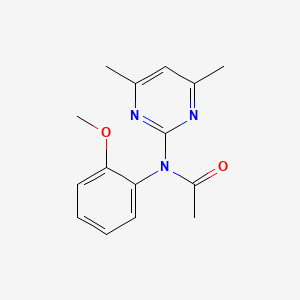
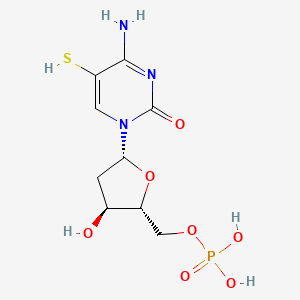
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
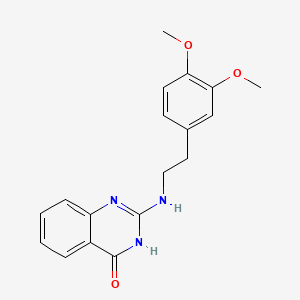
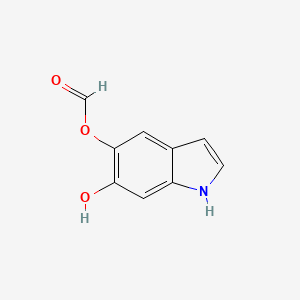
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


